molecular formula C23H24N2O5 B12419294 Hyperectumine

Hyperectumine

Cat. No.: B12419294
M. Wt: 408.4 g/mol
InChI Key: XJCDCFPIWSHHTN-ZNRXUEPQSA-N
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Preparation Methods

The synthesis of Hyperectumine involves a series of intricate steps. The biosynthesis of this compound is believed to involve a hybrid mode of C8 + C8 + C1 + C2 . The industrial production of this compound is still under research, and detailed synthetic routes and reaction conditions are not widely documented.

Chemical Reactions Analysis

Hyperectumine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hyperectumine has several scientific research applications:

Comparison with Similar Compounds

Hyperectumine is compared with other benzylisoquinoline alkaloids, such as:

  • Protopine
  • Protoberberine
  • Benzophenanthridine
  • Aporphine
  • Simple isoquinolines

What sets this compound apart is its unprecedented complex ring structure and its specific biological activities .

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

(1S,10'R,14'R)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,11'-3,5-dioxa-12-azatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),7-triene]-13'-one

InChI

InChI=1S/C23H24N2O5/c1-25-7-6-12-8-18(27-2)19(28-3)10-16(12)23(25)20-13-4-5-17-21(30-11-29-17)14(13)9-15(20)22(26)24-23/h4-5,8,10,15,20H,6-7,9,11H2,1-3H3,(H,24,26)/t15-,20+,23-/m1/s1

InChI Key

XJCDCFPIWSHHTN-ZNRXUEPQSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@]13[C@@H]4[C@@H](CC5=C4C=CC6=C5OCO6)C(=O)N3)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C13C4C(CC5=C4C=CC6=C5OCO6)C(=O)N3)OC)OC

Origin of Product

United States

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